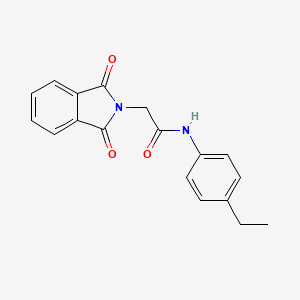

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)acetamide

Vue d'ensemble

Description

This compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. It has been studied in the context of its synthesis, molecular structure, and potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For example, Sharma et al. (2018) described the synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, using a process involving dry dichloromethane, lutidine, and TBTU (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction and NMR spectroscopy. For instance, the study by Sharma et al. (2018) revealed the crystalline structure of their synthesized compound, highlighting intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Reactions and Properties

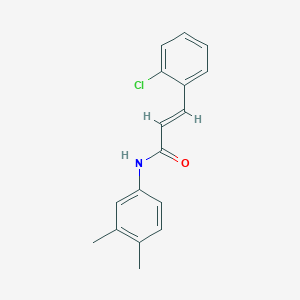

The reactivity of similar compounds often includes interactions with various organic and inorganic reagents. Gouda et al. (2022) investigated a compound with a similar structure, emphasizing the importance of hydrogen bonding, stacking, and halogen bonding in its reactivity (Gouda et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be determined using various analytical methods. The study by Sharma et al. (2018) provides insights into the orthorhombic crystal system of a similar compound (Sharma et al., 2018).

Chemical Properties Analysis

Chemical properties, such as reactivity with other chemicals, stability under different conditions, and potential applications, are critical aspects. The work by Gouda et al. (2022) on a structurally similar compound discusses its stability and reactivity, particularly focusing on noncovalent interactions that stabilize crystal packing (Gouda et al., 2022).

Applications De Recherche Scientifique

Anticancer and Anti-Inflammatory Applications

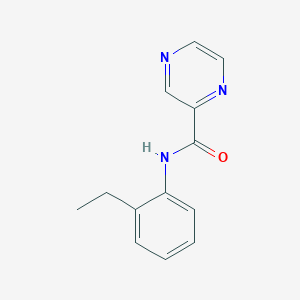

Compounds with structural similarities to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)acetamide have been explored for their potential in anticancer and anti-inflammatory therapies. For instance, the synthesis and molecular docking analysis of certain acetamide derivatives have demonstrated anticancer activity by targeting the VEGFr receptor, highlighting the potential of these compounds in oncological research (Sharma et al., 2018). Additionally, derivatives have been synthesized with the aim of discovering new analgesic and antipyretic agents, indicating their potential utility in pain and fever management (Reddy et al., 2014).

Synthetic Methodologies and Green Chemistry

Research has also focused on developing environmentally friendly synthetic methodologies for related compounds. These studies underscore the importance of green chemistry principles in the synthesis of pharmaceuticals, potentially reducing the environmental impact associated with drug production (Reddy et al., 2014).

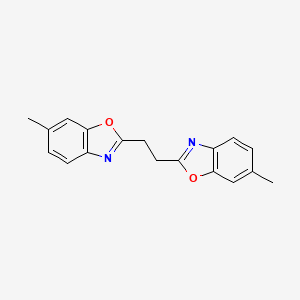

Catalysis and Chemical Transformations

The exploration of catalysis and chemical transformations of related structures has led to innovative methods for synthesizing biologically active molecules. For example, cobalt-catalyzed peroxidation of 2-oxindoles has provided a new pathway for synthesizing 3-peroxy-2-oxindoles, demonstrating the versatility of these compounds in chemical synthesis (Kong et al., 2016).

Antimicrobial and Antifungal Activities

Furthermore, research into the antimicrobial and antifungal properties of similar compounds has revealed their potential as therapeutic agents against infectious diseases. The discovery and optimization of compounds for treating fungal infections illustrate the ongoing search for new antimicrobials in response to the global challenge of antibiotic resistance (Bardiot et al., 2015).

Propriétés

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-12-7-9-13(10-8-12)19-16(21)11-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-10H,2,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWAXCCZDBTJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170769 | |

| Record name | N-(4-Ethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)acetamide | |

CAS RN |

34023-99-9 | |

| Record name | N-(4-Ethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34023-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)

![1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)